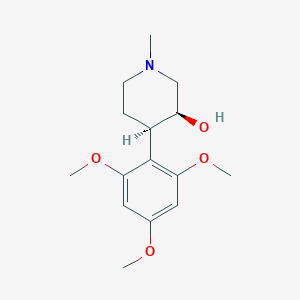

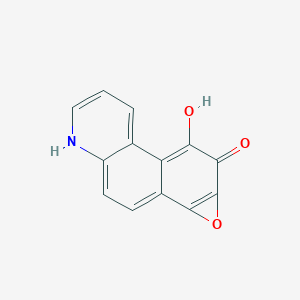

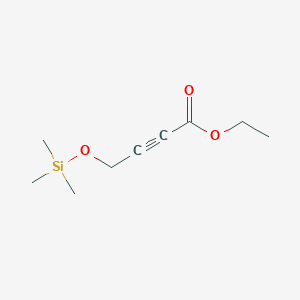

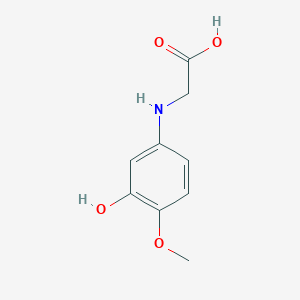

![molecular formula C10H14O6 B038782 4-[2-(2-甲基丙-2-烯酰氧基)乙氧基]-4-氧代丁酸 CAS No. 20882-04-6](/img/structure/B38782.png)

4-[2-(2-甲基丙-2-烯酰氧基)乙氧基]-4-氧代丁酸

描述

4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid, also known as MPEB, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications.

科学研究应用

β-淀粉样蛋白的荧光探针

合成了一种基于 4-氧代丁酸衍生物的新型荧光探针,用于检测 β-淀粉样蛋白,这对于阿尔茨海默病的诊断至关重要。该探针对 Aβ(1-40) 聚集体表现出很高的结合亲和力,使其成为分子诊断的有力工具 (Fa 等人,2015).

农药检测分析工具

该化合物用于开发一种灵敏的酶联免疫吸附测定 (ELISA) 方法,用于检测水果样品中的杀虫剂芬硫松。这种优化的 ELISA 可能是监测农业样品中芬硫松残留的新型便捷工具 (Zhang 等人,2008).

癌症研究中的凋亡诱导

研究表明,4-甲硫基-2-氧代丁酸的衍生物可以诱导人细胞系凋亡。这种凋亡诱导是特异性的,与鸟氨酸脱羧酶下调无关,表明在癌症治疗中具有潜在应用 (Tang 等人,2006).

新型有机化合物的合成

4-氧代丁酸衍生物已被合成用于各种目的,包括开发在材料科学和药理学中具有潜在应用的新型有机化合物。这些合成探索了不同的化学途径和所得化合物的性质 (Zhang 等人,2008), (Patonay 等人,2008).

生物医学研究

4-氧代丁酸衍生物因其潜在的生物医学应用而受到研究。这包括对其结构、电子和光学性质的研究,这些性质可以为开发新的药物和诊断工具提供信息 (Vanasundari 等人,2018).

抗氧化性能

已经对 4-羟基香豆素衍生物(包括 4-氧代丁酸衍生物)的抗氧化性能进行了研究。这些化合物显示出作为自由基清除剂的潜力,这可能对它们在医疗保健中的应用产生影响 (Stanchev 等人,2009).

属性

IUPAC Name |

4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h1,3-6H2,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWLHMQYEZXSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

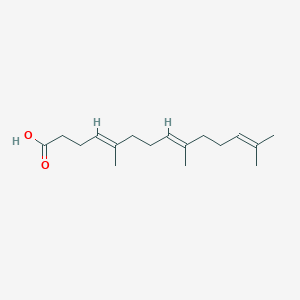

CC(=C)C(=O)OCCOC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864964 | |

| Record name | (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20882-04-6 | |

| Record name | Methacryloyloxyethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20882-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 1-(2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020882046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-[(2-methyl-1-oxoallyl)oxy]ethyl] hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。